

A Technical Guide to 2-Bromo-6-fluorotoluene: Properties and Applications

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Compound of Interest

Compound Name: 2-Bromo-6-fluorotoluene

Cat. No.: B073676

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **2-Bromo-6-fluorotoluene**, a versatile aromatic compound with significant applications in organic synthesis and pharmaceutical research. Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable building block for the synthesis of complex molecules.

[1]

Chemical Identity and Properties

2-Bromo-6-fluorotoluene, also known as 1-Bromo-3-fluoro-2-methylbenzene, is a substituted toluene derivative.[1][2] Its chemical structure and key identifiers are summarized below.

| Property | Value | Source |
|----------------------------|--|-----------------|
| Molecular Formula | C7H6BrF | [1][2][3][4][5] |
| Molecular Weight | 189.02 g/mol | [2][3][4][5] |
| Alternate Molecular Weight | 189.03 g/mol | [1] |
| CAS Number | 1422-54-4 | [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.53 g/mL | [1][5] |
| Boiling Point | 180 °C | [1] |
| Flash Point | 76 °C | |
| Refractive Index | n _{20D} 1.53 | [1] |
| Purity | ≥ 98% (GC) | [1] |

Applications in Research and Synthesis

2-Bromo-6-fluorotoluene is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both a bromine and a fluorine atom on the aromatic ring provides unique reactivity, making it a valuable tool for creating novel compounds.[1][5]

- **Pharmaceutical Development:** It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly for creating compounds with specific biological activities.[1] Fluorinated compounds often exhibit enhanced biological activity and improved properties.[1]
- **Material Science:** This compound is utilized in the development of advanced materials such as polymers and coatings.[1]
- **Organic Synthesis:** Researchers leverage its reactivity to create complex molecules.[1] The bromine and fluorine atoms act as active groups, facilitating substitution and fluorination reactions.[5]

Experimental Protocols and Synthetic Utility

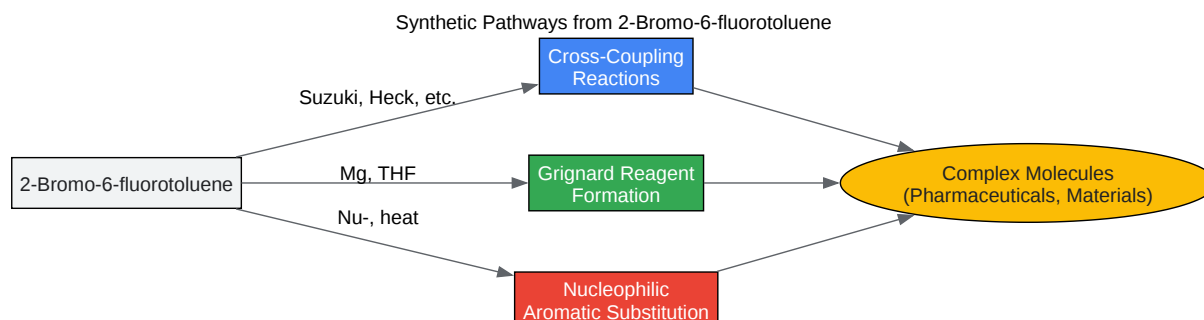
Detailed experimental protocols are highly specific to the desired reaction and target molecule. However, the general utility of **2-Bromo-6-fluorotoluene** in organic synthesis stems from the distinct reactivity of its functional groups. The bromo- and fluoro- substituents, along with the methyl group, allow for a range of chemical transformations, including but not limited to:

- **Cross-Coupling Reactions:** The bromo- substituent can readily participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
- **Grignard Reagent Formation:** The bromo- group can be converted into a Grignard reagent, which can then be used to react with a wide range of electrophiles.
- **Nucleophilic Aromatic Substitution:** While less reactive than other leaving groups, the fluoro- group can undergo nucleophilic aromatic substitution under specific conditions.

The interplay of these reactive sites makes **2-Bromo-6-fluorotoluene** a versatile starting material for the synthesis of more complex, polyfunctional aromatic compounds.

Visualization of Synthetic Potential

The following diagram illustrates the role of **2-Bromo-6-fluorotoluene** as a foundational building block in organic synthesis, highlighting its potential for transformation into more complex chemical entities.



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Caption: Role of **2-Bromo-6-fluorotoluene** as a synthetic intermediate.

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